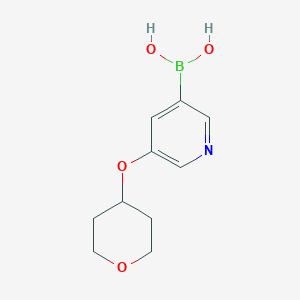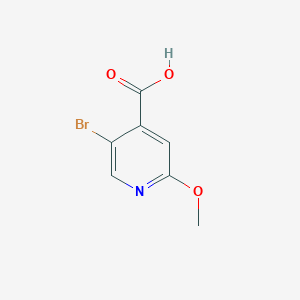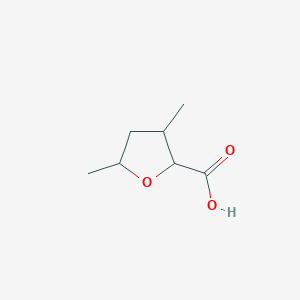
3,5-Dimethyloxolane-2-carboxylic acid
説明
“3,5-Dimethyloxolane-2-carboxylic acid” is a carboxylic acid derivative . The carboxylic acid group is a common functional group in organic chemistry, consisting of a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group .
Molecular Structure Analysis
The molecular structure of “3,5-Dimethyloxolane-2-carboxylic acid” consists of a five-membered ring (oxolane) with two methyl groups and a carboxylic acid group . The molecule contains a total of 22 bonds, including 10 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 five-membered ring, 1 carboxylic acid (aliphatic), 1 hydroxyl group, and 1 ether .科学的研究の応用
Intermolecular Hydrogen Bonding
Research by Wash et al. (1997) explored the molecular recognition capabilities of a related compound, highlighting the importance of intermolecular hydrogen bonding between amide and carboxylic acid groups. This study underscores the potential utility of "3,5-Dimethyloxolane-2-carboxylic acid" in forming hydrogen-bonded dimers, critical in developing supramolecular structures and materials Acid−Amide Intermolecular Hydrogen Bonding.
Chemical Reactivity and Derivatives Formation
The work by Vittorelli et al. (1974) on the reactivity of carboxylic acids with cyclic 1,3-diketones reveals the potential for "3,5-Dimethyloxolane-2-carboxylic acid" to participate in chemical transformations leading to rearranged adducts. Such reactions are pivotal in synthesizing N-acyl derivatives, demonstrating the acid's versatility in organic synthesis Addition of carboxylic acids and cyclic 1,3-diketones.
Atmospheric Chemistry and Environmental Impact
Grosjean et al. (1994) investigated the ozone-olefin reaction, highlighting the formation of carbonyl and carboxylic acid products. This research implies the environmental relevance of "3,5-Dimethyloxolane-2-carboxylic acid" in understanding atmospheric chemistry and the impact of organic compounds on air quality Atmospheric chemistry of olefins.
Proton Conductivity and Luminescent Sensing
Zhou et al. (2016) synthesized lanthanide-organic frameworks using a sulfonate-carboxylate ligand, demonstrating applications in gas sorption, proton conductivity, and luminescent sensing of metal ions. The functional groups and structural features relevant to "3,5-Dimethyloxolane-2-carboxylic acid" may contribute to similar advanced materials with specific sensing and conductivity properties Lanthanide-Potassium Biphenyl-3,3'-disulfonyl-4,4'-dicarboxylate Frameworks.
Bioconjugation and Amide Formation
Nakajima and Ikada (1995) explored the mechanism of amide formation by carbodiimide in aqueous media, providing insight into bioconjugation techniques. Understanding the reactivity of carboxylic acids, such as "3,5-Dimethyloxolane-2-carboxylic acid," in forming amides under various conditions is fundamental for applications in biochemistry and molecular biology Mechanism of amide formation by carbodiimide.
特性
IUPAC Name |
3,5-dimethyloxolane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-4-3-5(2)10-6(4)7(8)9/h4-6H,3H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNAUSJWXSLGGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(OC1C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyloxolane-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



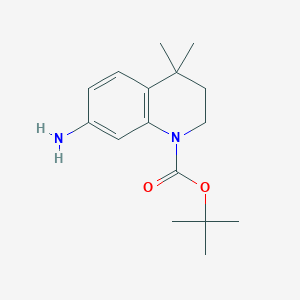
![Ethyl (1S,4R)-3-benzyl-3-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B1528936.png)
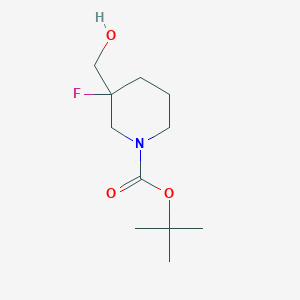
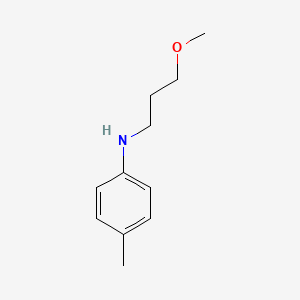
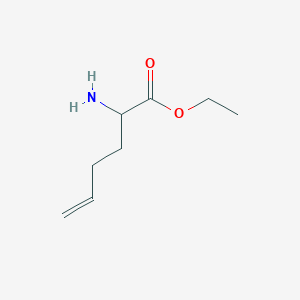
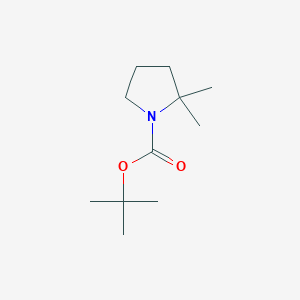
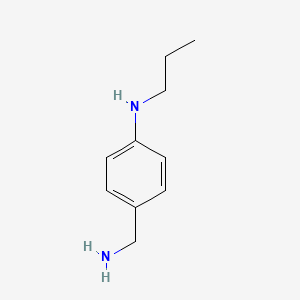
![Tert-butyl 3-formyl-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B1528947.png)
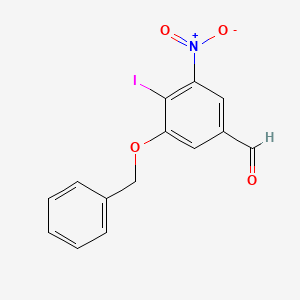

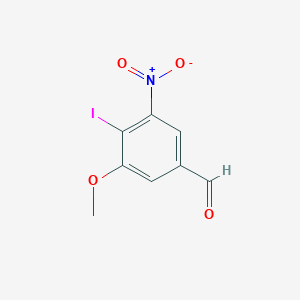
![Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B1528953.png)
